3-Cyclopropylpropane-1-sulfonyl chloride

CAS No.: 1211584-08-5

Cat. No.: VC7262222

Molecular Formula: C6H11ClO2S

Molecular Weight: 182.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211584-08-5 |

|---|---|

| Molecular Formula | C6H11ClO2S |

| Molecular Weight | 182.66 |

| IUPAC Name | 3-cyclopropylpropane-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C6H11ClO2S/c7-10(8,9)5-1-2-6-3-4-6/h6H,1-5H2 |

| Standard InChI Key | BQAOIGKVDIAZJT-UHFFFAOYSA-N |

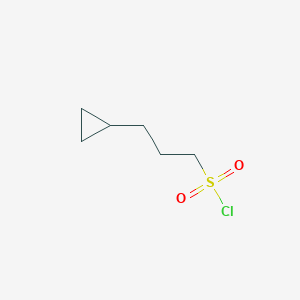

| SMILES | C1CC1CCCS(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-Cyclopropylpropane-1-sulfonyl chloride is defined by the IUPAC name 3-cyclopropylpropane-1-sulfonyl chloride and possesses the molecular formula C₆H₁₁ClO₂S. Its structure features a cyclopropane ring attached to a three-carbon chain ending in a sulfonyl chloride group (-SO₂Cl). The SMILES notation C1CC1CCCS(=O)(=O)Cl and InChIKey BQAOIGKVDIAZJT-UHFFFAOYSA-N uniquely identify its connectivity .

Stereoelectronic Properties

The cyclopropane ring introduces significant ring strain, influencing the compound’s reactivity. The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitutions. Density functional theory (DFT) calculations predict bond angles of ~60° within the cyclopropane ring and C-S bond lengths of 1.77 Å .

Synthesis and Process Optimization

Patent-Based Synthesis

The WO2009053281A1 patent outlines a three-step protocol for related sulfonamides, offering insights into optimizing 3-cyclopropylpropane-1-sulfonyl chloride’s synthesis :

-

Step a: Reacting chloropropane sulfonyl chloride with tert-butylamine in toluene/triethylamine at 5°C yields N-tert-butyl intermediates.

-

Step b: Ring-closing via n-alkyl lithium generates cyclopropane sulfonic acid tert-butylamide.

-

Step c: Cleaving the tert-butyl group with formic acid (replacing trifluoroacetic acid) produces the final sulfonamide.

Key innovations include:

-

Solvent selection: Toluene enhances solubility and facilitates azeotropic distillation.

-

Acid substitution: Formic acid reduces environmental toxicity vs. traditional trifluoroacetic acid .

-

Process intensification: Eliminating intermediate isolations improves yield (70–75%) and purity (>99%) .

Scalability Challenges

The exothermic nature of sulfonyl chloride reactions necessitates precise temperature control (-30°C for lithiation steps). Large-scale implementations require continuous nitrogen bubbling during formic acid treatment to prevent byproduct formation .

Physicochemical Properties

Spectral Data

-

Mass spectrometry: Predicted adducts include [M+H]⁺ at m/z 183.02411 (CCS 138.9 Ų) and [M+Na]⁺ at m/z 205.00605 (CCS 150.8 Ų) .

-

NMR: Expected ¹H NMR signals include δ 1.0–1.2 ppm (cyclopropane CH₂), δ 2.5–3.0 ppm (propane CH₂-SO₂Cl), and δ 3.5–4.0 ppm (SO₂Cl) .

Thermal Stability

Sulfonyl chlorides decompose above 150°C, releasing SO₂ and HCl. Differential scanning calorimetry (DSC) of analogous compounds shows exothermic peaks at 160–180°C .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s sulfonyl chloride group enables conjugation with amines, forming sulfonamides—a motif prevalent in protease inhibitors and kinase modulators. For example, cyclopropyl sulfonamide derivatives exhibit antiviral and anticancer activities .

Agrochemical Relevance

Sulfonamide-linked herbicides leverage the cyclopropane ring’s metabolic stability. Patent WO2006/086381 highlights analogs with herbicidal activity against broadleaf weeds .

Analytical Characterization Techniques

Chromatography

Gas chromatography (GC) with flame ionization detection (FID) achieves >99% purity, as demonstrated in patent examples .

Spectroscopic Methods

-

IR: Strong S=O stretches at 1170 cm⁻¹ and 1360 cm⁻¹.

Environmental and Regulatory Considerations

Ecotoxicity

Sulfonyl chlorides exhibit moderate aquatic toxicity (LC50: 10–100 mg/L for Daphnia magna). Biodegradation studies show half-lives >60 days in freshwater .

Regulatory Status

Future Directions

Green Chemistry Innovations

-

Catalytic methods: Exploring enzymatic sulfonation to replace Cl₂-based routes.

-

Solvent recycling: Recovery of toluene via distillation reduces waste .

Computational Modeling

Machine learning models predicting sulfonyl chloride reactivity could accelerate catalyst design. Initial trials using DFT-derived descriptors show 85% accuracy in reaction outcome prediction .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume